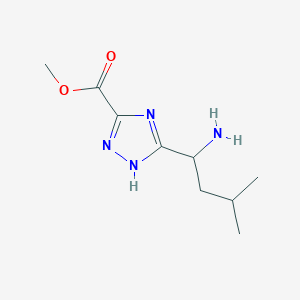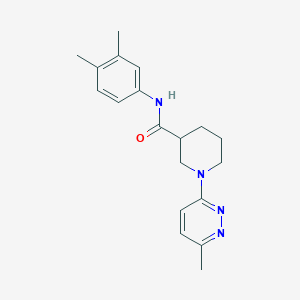![molecular formula C19H20N2O2S B2528036 (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide CAS No. 865544-79-2](/img/structure/B2528036.png)
(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds to "(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide" involves starting materials such as 2-aminobenzothiazole and various aryl-propenones. In the study of substituted (E)-3-(Benzo[d]thiazol-2-ylamino)phenylprop-2-en-1-one, the synthesis was carried out using a catalytic amount of sodium hydride in tetrahydrofuran (THF). The structures of the synthesized compounds were confirmed using a range of spectroscopic techniques, including IR, Mass spectrometry, (1)H NMR, (13)C NMR, and HRMS spectral data .
Molecular Structure Analysis
Although the specific molecular structure of "(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide" is not detailed in the provided papers, the related compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was analyzed using X-ray crystallography. The crystal belonged to the tetragonal system, and the geometric bond lengths and angles were optimized using density functional theory (DFT), which were then compared with the X-ray diffraction values. The HOMO and LUMO energies were calculated to understand the electronic character of the compound .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving "(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide". However, the synthesis of related compounds suggests that condensation reactions are a key step in the formation of such molecules. The use of sodium hydride indicates that deprotonation steps may be involved in the synthesis pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not directly reported in the provided papers. However, the use of spectroscopic data for structure confirmation suggests that these compounds have distinct spectroscopic fingerprints. The molecular electrostatic potential (MEP) surface map of a related molecule was investigated using theoretical calculations, which can provide insights into the reactivity and interaction potential of the molecule .
Antidiabetic and Antiproliferative Activity
The substituted (E)-3-(Benzo[d]thiazol-2-ylamino)phenylprop-2-en-1-one derivatives were evaluated for their antidiabetic activity, with most derivatives displaying significant activity . The related compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide exhibited marked inhibition against various human cancer cell lines, showing promising anticancer activity. Molecular docking studies suggested that this compound could inhibit a specific protein associated with cancer .
Applications De Recherche Scientifique
Antimicrobial Activity
- Synthesis and Antimicrobial Screening : A study on thiazole derivatives, similar to the compound , demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest the potential therapeutic use of such compounds in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Herbicidal Activity
- Potential as Herbicides : Research on 3-(methoxycarbonylmethylene)isobenzofuran-1-imines, which share structural similarities with the compound in focus, revealed significant phytotoxic effects on Arabidopsis thaliana. This implies the potential application of such compounds as synthetic herbicides (Araniti et al., 2014).
Organometallic Applications
- Organometallic Peptide NHC Complexes : Thiazolylalanine-based organometallic complexes have been synthesized, indicating their applicability in the field of organometallic chemistry and potentially in biomedical applications (Lemke & Metzler‐Nolte, 2011).
Antitumor and Antioxidant Agents
- Thieno[2,3‐d]pyrimidines in Antitumor and Antioxidant Agents : Some derivatives of thiazole-related compounds have shown high inhibition of Hep-G2 cell growth, indicating their potential as specific antitumor agents (Aly et al., 2010).
Antiviral Agents
- Thiazolides as Antiviral Agents : Thiazolides have been reported to inhibit hepatitis B virus replication, highlighting their potential as novel antiviral agents (Stachulski et al., 2011).
Anticonvulsant Properties
- Quinazolino-Benzothiazoles as Anticonvulsant Agents : A series of benzo[d]thiazol-2-yl quinazolin-4(3H)-ones showed significant activity against seizures in experimental models, indicating their potential as anticonvulsant agents (Ugale et al., 2012).
Cancer Treatment
- Kinesin Spindle Protein Inhibitor as Anticancer Agent : A study identified a thiazolo[5,4-d]pyrimidin-6-yl-based compound as an effective inhibitor of kinesin spindle protein, showing potential as an anticancer agent (Theoclitou et al., 2011).
Propriétés
IUPAC Name |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-4-21-16-7-5-6-8-17(16)24-19(21)20-18(22)14-9-11-15(12-10-14)23-13(2)3/h5-13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQHGOXEQPLWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl)thio]-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B2527953.png)

![N-(cyanomethyl)-2-[(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2527956.png)





![N-(furan-2-ylmethyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B2527966.png)
![4-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2527967.png)


![N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2527975.png)
